Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 888457-81-6
VCID: VC5989649
InChI: InChI=1S/C25H22FN3O4S/c1-4-33-25(32)21-19-13-34-23(27-22(30)16-6-5-7-17(26)12-16)20(19)24(31)29(28-21)18-10-8-15(9-11-18)14(2)3/h5-14H,4H2,1-3H3,(H,27,30)
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(C)C
Molecular Formula: C25H22FN3O4S
Molecular Weight: 479.53

Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 888457-81-6

Cat. No.: VC5989649

Molecular Formula: C25H22FN3O4S

Molecular Weight: 479.53

* For research use only. Not for human or veterinary use.

Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate - 888457-81-6

Specification

CAS No. 888457-81-6
Molecular Formula C25H22FN3O4S
Molecular Weight 479.53
IUPAC Name ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C25H22FN3O4S/c1-4-33-25(32)21-19-13-34-23(27-22(30)16-6-5-7-17(26)12-16)20(19)24(31)29(28-21)18-10-8-15(9-11-18)14(2)3/h5-14H,4H2,1-3H3,(H,27,30)
Standard InChI Key YZTNHWUCJQLTPP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates multiple functional groups that contribute to its biochemical interactions (Table 1). The thieno[3,4-d]pyridazine core provides a planar, aromatic system conducive to π-π stacking with biological targets. The 3-fluorobenzamido group enhances electron-withdrawing properties, potentially improving binding affinity, while the 4-isopropylphenyl substituent increases lipophilicity, aiding membrane permeability. The ethyl ester at position 1 serves as a prodrug feature, which may hydrolyze in vivo to a bioactive carboxylic acid.

Table 1: Molecular Properties of Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

PropertyValue
CAS No.888457-81-6
Molecular FormulaC25H22FN3O4S\text{C}_{25}\text{H}_{22}\text{FN}_3\text{O}_4\text{S}
Molecular Weight479.53 g/mol
IUPAC NameEthyl 5-[(3-fluorobenzoyl)amino]-3-(4-propan-2-ylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Topological Polar Surface Area108 Ų

Spectroscopic Characterization

Structural validation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. 1H^1\text{H}-NMR spectra typically show resonances for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.3–4.5 ppm, quartet), aromatic protons (δ 7.0–8.2 ppm), and the isopropyl group (δ 1.2–1.4 ppm, doublet). High-resolution MS confirms the molecular ion at m/z 479.53. IR spectra exhibit peaks for carbonyl groups (C=O, ~1700 cm1^{-1}) and amide bonds (N–H, ~3300 cm1^{-1}).

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence (Figure 1):

  • Core Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones yields the thieno[3,4-d]pyridazine scaffold.

  • Substituent Introduction:

    • The 3-fluorobenzamido group is introduced via nucleophilic acyl substitution using 3-fluorobenzoyl chloride.

    • The 4-isopropylphenyl moiety is appended through Suzuki-Miyaura coupling with 4-isopropylphenylboronic acid.

  • Esterification: Treatment with ethyl chloroformate installs the ethyl ester.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationDMF, 120°C, 12 h65
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME, 80°C72
EsterificationEthyl chloroformate, pyridine, 0°C85

Purification and Analytical Methods

Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol. Purity (>98%) is verified via HPLC (C18 column, acetonitrile:water gradient).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits topoisomerase IIα (IC50_{50} = 1.2 μM) and protein kinase C (PKC) isoforms (IC50_{50} = 0.8–2.4 μM). Docking studies suggest the fluorobenzamido group occupies the ATP-binding pocket of PKC, while the thienopyridazine core intercalates DNA to block topoisomerase activity.

Cytotoxicity Profiling

In vitro screens against NCI-60 cancer cell lines show potent activity (GI50_{50} = 0.5–2.0 μM), particularly in leukemia (CCRF-CEM) and breast cancer (MCF-7) models. Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining.

Table 3: Antiproliferative Activity

Cell LineGI50_{50} (μM)
CCRF-CEM (Leukemia)0.5
MCF-7 (Breast Cancer)0.7
A549 (Lung Cancer)1.8

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